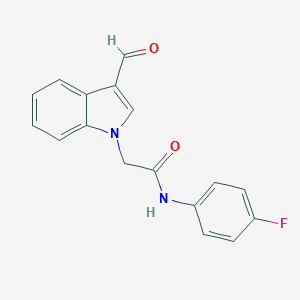
N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H13FN2O2 and its molecular weight is 296.29g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential anticancer and antimicrobial properties. This article synthesizes current research findings on its biological activity, including cytotoxicity, molecular interactions, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fluorinated phenyl group and an indole moiety, which are known to enhance biological activity due to their ability to interact with various biological targets.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). The results indicate that this compound exhibits moderate to high antiproliferative activity.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The presence of the formyl group at the 3-position of the indole framework is crucial for enhancing the interaction with biological receptors, thereby increasing anticancer activity. This suggests that modifications at this position can lead to improved efficacy against cancer cells.
The mechanism by which this compound exerts its cytotoxic effects involves the induction of apoptosis in cancer cells. Studies have shown that this compound triggers caspase-dependent pathways, particularly through the activation of caspase-3 and caspase-8, while having minimal effect on caspase-9 activity. This pathway is critical for programmed cell death and highlights the compound's potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary findings indicate that it exhibits significant antibacterial effects against various pathogens.
Table 2: Antimicrobial Activity
The minimum inhibitory concentration (MIC) values suggest that the compound could be a promising candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of electron-withdrawing groups such as fluorine enhances the lipophilicity and metabolic stability of the compound, which contributes to its biological activity. Variants of this compound with different substituents at the phenyl ring have been synthesized and tested, demonstrating varying degrees of cytotoxicity and antimicrobial efficacy.
Table 3: SAR Insights
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Fluorine | Increases potency | |
| Methyl | Moderate effect | |
| Trifluoromethyl | Significant increase |
These findings emphasize the importance of chemical modifications in optimizing the biological activity of indole-based compounds.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-13-5-7-14(8-6-13)19-17(22)10-20-9-12(11-21)15-3-1-2-4-16(15)20/h1-9,11H,10H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPRFXABLADVBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














